molecular formula C24H21ClN2O5 B315498 methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate

methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate

Cat. No.: B315498
M. Wt: 452.9 g/mol
InChI Key: LVQVEKLXWORDSL-UHFFFAOYSA-N
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Description

methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a phenoxyacetic acid moiety, and a methoxyphenyl group, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate involves multiple steps. One common method includes the following steps:

    Formation of the Quinazolinone Core: This step involves the reaction of anthranilic acid with an appropriate aldehyde to form the quinazolinone structure.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Phenoxyacetic Acid Moiety: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions to form the phenoxyacetic acid.

    Esterification: The final step involves the esterification of the phenoxyacetic acid with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted phenoxyacetic acid derivatives.

Scientific Research Applications

methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The phenoxyacetic acid moiety may mimic natural auxins, affecting plant growth and development.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxyacetic acid structure.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    Quinazolinone Derivatives: Compounds with similar core structures but different substituents.

Uniqueness

methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate is unique due to its combination of a quinazolinone core and a phenoxyacetic acid moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O5

Molecular Weight

452.9 g/mol

IUPAC Name

methyl 2-[4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]phenoxy]acetate

InChI

InChI=1S/C24H21ClN2O5/c1-30-17-10-8-16(9-11-17)27-23(26-20-6-4-3-5-18(20)24(27)29)19-13-15(25)7-12-21(19)32-14-22(28)31-2/h3-13,23,26H,14H2,1-2H3

InChI Key

LVQVEKLXWORDSL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Cl)OCC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)Cl)OCC(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate
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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate
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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate
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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate
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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate
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methyl {4-chloro-2-[3-(4-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenoxy}acetate

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